Dianthramine

Descripción

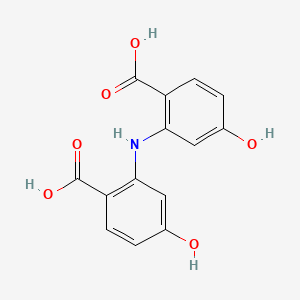

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-carboxy-5-hydroxyanilino)-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6/c16-7-1-3-9(13(18)19)11(5-7)15-12-6-8(17)2-4-10(12)14(20)21/h1-6,15-17H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZLTRRSGWXPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)NC2=C(C=CC(=C2)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331591 | |

| Record name | Dianthramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136945-65-8 | |

| Record name | 2,2′-Iminobis[4-hydroxybenzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136945-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dianthramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis of Dianthramine

Identification of Dianthramine in Botanical Sources

The occurrence of this compound and its related derivatives has been documented in distinct plant families, highlighting a specialized distribution in nature. Research has pinpointed specific genera as primary producers of this class of compounds.

Dianthus Species as Primary Biosynthetic Origin

The genus Dianthus, encompassing popular ornamental plants like carnations, stands as a significant source of compounds structurally related to this compound, known as dianthramides. Phytochemical investigations of various Dianthus species have led to the isolation and characterization of these N-benzoylanthranilic acid derivatives. For instance, studies on Dianthus caryophyllus have revealed the presence of a variety of secondary metabolites, including dianthramides. Similarly, research on Dianthus superbus has resulted in the isolation of new dianthramide compounds, further cementing the role of this genus as a key biological source. While the exact compound this compound has not been explicitly reported in Dianthus, the prevalence of closely related dianthramides strongly suggests a shared biosynthetic machinery.

Panax ginseng as a Source of this compound

Panax ginseng, a well-known medicinal plant, has been identified as a definitive source of this compound. In silico studies investigating the bioactive compounds of Panax ginseng have explicitly identified this compound as one of its constituents. These computational analyses have explored the potential interactions of this compound with biological targets, confirming its presence within the complex metabolome of this plant. While extensive metabolomic studies of Panax ginseng have cataloged a vast array of compounds, the specific mention of this compound in targeted computational screening provides clear evidence of its natural occurrence in this species.

Occurrence in Other Plant Metabolomes

At present, the documented occurrence of this compound is primarily associated with Panax ginseng. While other plants may produce similar N-acylanthranilic acid compounds, the specific identification of this compound in other plant metabolomes is not widely reported in scientific literature. The focused distribution of this compound suggests a specialized biosynthetic pathway that may not be widespread in the plant kingdom.

Elucidation of this compound Biosynthetic Pathways

The complete biosynthetic pathway of this compound has not yet been fully elucidated. However, based on its chemical structure, a plausible route can be proposed, drawing from established knowledge of the biosynthesis of its precursor molecules, anthranilic acid and benzoic acid derivatives, in plants.

Enzymatic Catalysis in this compound Formation

The formation of this compound likely involves a series of enzymatic reactions. The biosynthesis of its core components, anthranilic acid and a hydroxylated benzoic acid derivative, originates from the shikimate pathway. Key enzymatic steps are hypothesized to include:

Chorismate to Anthranilate: The conversion of chorismate to anthranilate is a well-known step in the biosynthesis of tryptophan and other secondary metabolites. This reaction is catalyzed by anthranilate synthase .

Chorismate to Benzoic Acid Derivatives: The benzoic acid moiety of this compound is also likely derived from chorismate, potentially through a series of reactions involving enzymes such as isochorismate synthase and subsequent modifying enzymes like hydroxylases .

Acylation Reaction: The final step in the proposed pathway would be the coupling of the anthranilic acid derivative with the benzoic acid derivative. This acylation reaction is likely catalyzed by an N-acyltransferase , an enzyme class known to be involved in the synthesis of similar N-acyl compounds in plants.

Further research is required to isolate and characterize the specific enzymes responsible for each step in the this compound biosynthetic pathway.

Precursor Incorporation Studies in Plant Systems

To date, specific precursor incorporation studies to definitively map the biosynthetic pathway of this compound have not been reported in the scientific literature. Such studies, which involve feeding isotopically labeled precursor molecules to plant tissues or cell cultures and tracking their incorporation into the final product, are essential for validating the proposed biosynthetic route.

Based on the biosynthesis of related compounds, the primary precursors for this compound are expected to be derived from the shikimate pathway.

| Proposed Precursor | Originating Pathway | Role in this compound Structure |

| Chorismic Acid | Shikimate Pathway | Primary precursor for both aromatic rings |

| Anthranilic Acid | Shikimate Pathway | Forms one of the core aromatic acid structures |

| Benzoic Acid Derivative | Shikimate Pathway | Forms the second aromatic acid structure |

Future research employing precursor feeding experiments will be crucial in confirming these hypotheses and providing a detailed understanding of this compound biosynthesis in plants.

Genetic Basis of this compound Biosynthesis

The biosynthesis of this compound-like phytoalexins in carnation is a sophisticated process drawing from the phenylpropanoid pathway. The genetic foundation of this pathway involves several key enzymes whose genes are activated upon stress. The pathway begins with the amino acid phenylalanine.

A crucial early step is catalyzed by Phenylalanine ammonia-lyase (PAL) , an enzyme that converts phenylalanine into cinnamic acid. The activity of PAL is known to increase significantly following elicitor treatment, suggesting that the gene encoding this enzyme is transcriptionally upregulated as part of the defense response. nih.gov

Following the formation of a benzoyl-CoA molecule from the phenylpropanoid pathway, a key committing step is the conjugation of this activated benzoyl group to an anthranilate derivative. This reaction is catalyzed by a specific class of enzymes known as N-benzoyltransferases . Research on Dianthus caryophyllus cell cultures has identified the induction of benzoyl-CoA:anthranilate N-benzoyltransferase activity upon elicitation. nih.gov This enzyme is part of the BAHD (BEAT, AHCS, HCBT, DAT) family of acyl-CoA transferases, which are known for their role in generating diverse plant secondary metabolites. nih.govresearchgate.net

The specific enzyme from Dianthus caryophyllus has been characterized as a hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) . nih.govtandfonline.com This enzyme's versatility allows it to use different acyl-CoA donors, leading to a variety of related phytoalexin structures. The genes encoding these enzymes are central to the genetic basis of this compound production. While a complete biosynthetic gene cluster has not been fully elucidated in Dianthus, the identification and characterization of the HCBT gene provides a critical genetic marker for this defense pathway. tandfonline.comresearchgate.net

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene Family | Function | Reference |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Lyase | Catalyzes the initial step of the phenylpropanoid pathway. | nih.gov |

| Hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) | BAHD Acyltransferase | Catalyzes the final conjugation step to form the core this compound structure. | nih.govtandfonline.com |

Regulation of this compound Production in Biological Systems

The production of this compound is tightly controlled at multiple levels, ensuring that these defense compounds are synthesized only when needed, thus conserving cellular resources and avoiding potential toxicity to the plant itself.

Environmental and Stress-Induced Regulation

This compound biosynthesis is a classic example of a stress-induced response. The accumulation of these phytoalexins is not constitutive but is triggered by a range of external stimuli, both biotic and abiotic.

Biotic Elicitors: The primary inducers of this compound production are molecules associated with invading pathogens. Crude elicitors isolated from the cell walls of fungi, such as Phytophthora megasperma and the carnation pathogen Fusarium oxysporum, have been shown to be potent inducers of the biosynthetic pathway. nih.govresearchgate.net This response is a core component of the plant's innate immune system, recognizing non-self molecules and activating a defense cascade that includes phytoalexin synthesis.

Abiotic Elicitors: Certain chemical and physical stresses can also trigger the production of these compounds. Salicylic (B10762653) acid (SA), a key plant defense hormone, has been demonstrated to induce the accumulation of dianthalexin (B1241211) in carnation callus cultures. researchgate.net Other abiotic factors known to induce broad stress responses in plants, such as UV radiation, heavy metals, and high temperatures, are also known to activate phytoalexin pathways in various plant species. frontiersin.orgcabidigitallibrary.org In carnation, for instance, heat stress has been shown to significantly alter the expression of thousands of genes, including those involved in general stress responses which can overlap with defense pathways. frontiersin.org

Hormonal Regulation: The plant hormone ethylene (B1197577) is a critical regulator of defense and senescence in carnations. nih.gov Pathogen attack often leads to a burst in ethylene production, which in turn can signal the activation of defense genes, including those required for phytoalexin biosynthesis. nih.gov

Developmental Regulation of Biosynthesis

The capacity to produce this compound is also influenced by the developmental stage of the plant tissue. Plant defense responses are often integrated with developmental programs, ensuring that resources are allocated appropriately throughout the plant's life cycle.

In carnations, the expression of many defense-related genes is regulated during flower development and senescence. nih.gov The sensitivity of petals to ethylene, a key inducer of the defense response, changes as the flower matures and ages. nih.gov This suggests that the machinery for this compound production is likely most active in tissues and at life stages that are either most valuable (e.g., reproductive organs) or most vulnerable to attack. While specific studies measuring this compound levels across all developmental stages of the carnation plant are limited, the general principle of developmental control over secondary metabolism is well-established. nih.govresearchgate.net For example, the accumulation of secondary metabolites often peaks in specific organs (leaves, flowers, roots) or at particular times, such as during flowering or fruit ripening. researchgate.net

Molecular Mechanisms of Transcriptional and Post-Transcriptional Control

The regulation of this compound biosynthesis is ultimately controlled at the molecular level through the activation and repression of biosynthetic genes.

Transcriptional Control: The rapid induction of PAL and N-benzoyltransferase enzyme activities following elicitor treatment strongly indicates that the primary control point is at the level of gene transcription. nih.gov This process is mediated by transcription factors (TFs), which are proteins that bind to specific cis-acting elements in the promoter regions of target genes to activate or repress their expression.

While the specific TFs that directly bind to the promoters of this compound biosynthetic genes in Dianthus have not been fully elucidated, research in other plant systems has identified several key TF families involved in regulating phytoalexin production. These include:

WRKY TFs: Widely implicated in regulating defense responses, including phytoalexin biosynthesis, in response to biotic stress. jordan.immdpi.com

MYB TFs: Another large family of TFs that frequently act as regulators in various secondary metabolic pathways. jordan.im

bHLH TFs: Often work in concert with MYB proteins to regulate pathways like flavonoid and phytoalexin biosynthesis. mdpi.com

The signaling pathways initiated by elicitors and hormones like salicylic acid and ethylene converge on these transcription factors. In carnation, ethylene signaling involves EIN3-like (EIL) proteins, which are transcription factors that activate downstream ethylene-responsive genes, including those related to defense. nih.gov The developmental and stress-induced expression of genes like DC-EIL3 highlights their role in integrating environmental cues with the plant's defense and developmental programs. nih.gov

Post-Transcriptional Control: Beyond the initial transcription of a gene into messenger RNA (mRNA), further layers of regulation can control the ultimate amount of protein produced. Post-transcriptional mechanisms can include mRNA splicing, stability, and transport. In the context of plant defense, the stability of mRNAs for biosynthetic enzymes can be altered to fine-tune the level and duration of the response. While specific instances of post-transcriptional control for this compound biosynthetic genes in carnation are not well-documented, it is a recognized mechanism for regulating ethylene and defense-related gene expression in plants. nih.govnih.gov This level of control allows the plant to rapidly shut down the costly production of defense compounds once a threat has been neutralized.

Chemical Synthesis and Derivatization of Dianthramine

Total Synthesis Approaches to Dianthramine

Total synthesis refers to the complete chemical synthesis of complex organic molecules from simpler, often commercially available, precursors. wikipedia.org

Retrosynthetic analysis is a fundamental problem-solving method in organic synthesis, involving the conceptual breaking down of a target molecule into simpler precursor structures, working backward until readily available starting materials are identified. wikipedia.orgairitilibrary.comamazonaws.comyoutube.comdeanfrancispress.com For this compound, with its structure defined as 2-(2-carboxy-5-hydroxyanilino)-4-hydroxybenzoic acid, a key disconnection point would likely be the central C-N bond linking the two substituted benzoic acid moieties.

A hypothetical retrosynthetic pathway for this compound (C₁₄H₁₁NO₆) could involve disconnecting the amine linkage. This disconnection would lead to two simpler synthons: one derived from an aminobenzoic acid and another from a halobenzoic acid or a similarly activated aromatic ring that could undergo a nucleophilic aromatic substitution or a metal-catalyzed amination reaction. Subsequent disconnections would aim to simplify the substituted benzoic acid units into even simpler, commercially accessible building blocks. For instance, the carboxylic acid and hydroxyl groups on each aromatic ring would be considered functional groups that might require protection or specific synthetic transformations in the forward synthesis. airitilibrary.comamazonaws.comdeanfrancispress.com

Given the absence of specific published total synthesis routes for this compound, a discussion of advanced synthetic methodologies would focus on general approaches applicable to its structural features. The formation of the secondary amine linkage between two aromatic rings is a critical step that could potentially utilize modern cross-coupling reactions. Examples include Ullmann condensation or Buchwald-Hartwig amination, which are powerful methods for forming C-N bonds, particularly when dealing with activated or unactivated aryl halides and amines. csic.es

Other relevant methodologies would include:

Functional Group Interconversions (FGIs): Strategies for introducing or modifying the carboxylic acid and phenolic hydroxyl groups. This might involve electrophilic aromatic substitution, directed ortho-metallation, or carbonylation reactions, followed by oxidation or hydrolysis.

Catalytic Strategies: The use of metal-based catalysts (e.g., palladium, copper) or organocatalysts to accelerate reactions and achieve specific transformations, which are central to advanced organic synthesis. wikipedia.orgnobelprize.org

Protection-Deprotection Strategies: Due to the presence of multiple reactive functional groups (carboxylic acids and phenols), protecting groups would likely be employed to ensure chemoselectivity during various synthetic steps.

This compound, as described by its PubChem entry, possesses zero stereocenters. cdutcm.edu.cn This means the molecule is achiral, and therefore, traditional stereoselective or enantioselective synthetic routes are not applicable to the direct synthesis of this compound itself.

Stereoselective synthesis is a branch of organic synthesis focused on producing a compound with a specific stereoisomeric form, which is crucial for chiral molecules where different enantiomers or diastereomers can exhibit distinct biological activities. wikipedia.orgyoutube.combeilstein-journals.orgnih.govnih.govrsc.orgchemistry-chemists.comjyu.fi While direct stereoselective synthesis is not relevant for this compound, it would be a critical consideration if chiral analogues or derivatives of this compound were to be synthesized.

For any chemical synthesis, including a hypothetical one for this compound, yield optimization and scalability are paramount for practical and industrial applications. Yield optimization involves maximizing the amount of desired product obtained from a reaction, often through careful control of reaction conditions such as temperature, pressure, solvent, concentration, and reaction time, as well as the purity of starting materials and intermediates. Minimizing side reactions is also crucial for improving yield and simplifying purification.

Scalability considerations address the feasibility of transitioning a synthetic route from laboratory scale to larger industrial production. Key factors include:

Cost of Reagents: Using inexpensive and readily available starting materials and reagents.

Environmental Impact: Minimizing the use of hazardous solvents and reagents, reducing waste generation, and developing greener synthetic processes.

Ease of Purification: Designing routes that allow for straightforward purification of intermediates and the final product, avoiding complex chromatographic separations where possible.

Reaction Efficiency: Employing high-yielding reactions and, if possible, "one-pot" syntheses or cascade reactions to reduce the number of isolation and purification steps. wikipedia.org Advanced techniques like flow chemistry can also contribute to precise control over reaction conditions and improved scalability. wikipedia.org

Semi-Synthetic Modifications of this compound

Semi-synthetic modifications involve chemically altering natural products to create new compounds, often with improved properties such as enhanced stability, solubility, or biological activity. eupati.eucaymanchem.comgardp.org Given that this compound is a naturally occurring compound, it could serve as a starting material for such modifications.

The structure of this compound, with its carboxylic acid groups, phenolic hydroxyl groups, and a secondary amine, offers multiple sites for chemical modification to synthesize analogues and derivatives. Potential modification strategies include:

Esterification/Amidation of Carboxylic Acids: The carboxylic acid groups could be converted into esters or amides to alter polarity, bioavailability, or introduce new functionalities.

Etherification/Esterification of Phenolic Hydroxyls: The phenolic hydroxyl groups are reactive sites that could be alkylated (etherification) or acylated (esterification). For instance, in silico studies have explored derivatives where the hydroxyl group is modified, such as 2-((2-carboxy-5-((glycyl-l-cysteinyl) oxy) phenyl) amino)-4-hydroxybenzoic acid, which implies an ether linkage formed with a cysteine derivative. researchgate.netnih.gov This illustrates the potential for attaching complex peptide or other organic moieties to the phenolic positions.

Alkylation/Acylation of the Secondary Amine: The secondary amine nitrogen could be alkylated or acylated to introduce various substituents, potentially altering the compound's electronic properties or steric bulk.

These modifications, similar to those performed on other natural products, could lead to a library of this compound analogues with potentially diverse chemical and biological profiles. nih.govnih.gov

Functionalization Strategies

Specific functionalization strategies directly applied to this compound are not extensively documented in the available research. In organic chemistry, functionalization typically involves introducing or modifying functional groups on a molecule to alter its properties or enable further reactions. For compounds possessing hydroxyl, carboxylic acid, and amine functionalities, such as this compound, general functionalization approaches might include esterification or amidation of carboxylic acids, etherification or acylation of hydroxyl groups, and alkylation or acylation of the amine nitrogen. However, no detailed research findings or data tables specifically outlining these strategies for this compound were identified.

Chemo-Enzymatic Synthesis of this compound and its Derivatives

Information on the chemo-enzymatic synthesis of this compound or its direct derivatives is not detailed in the current literature. Chemo-enzymatic synthesis, which combines chemical and enzymatic transformations, offers significant advantages in organic synthesis, including high selectivity (regio-, stereo-, and enantioselectivity), mild reaction conditions, and reduced environmental impact. Despite these benefits and the natural occurrence of this compound, specific applications of chemo-enzymatic routes for its production have not been found.

Application of Biocatalysis in Synthesis

Biocatalysis, the use of enzymes as catalysts in chemical reactions, has emerged as a powerful tool in modern synthetic chemistry. rsc.orgarchivespsy.combhu.ac.in It provides access to enantiopure molecules and can improve synthetic processes by reducing energy inputs, decreasing the use of metal-based catalysts, and achieving high selectivity. rsc.orgscispace.com Enzymes can facilitate reactions that are challenging or impossible through traditional chemical methods, leading to more efficient and cleaner processes. archivespsy.com While biocatalysis is widely applied in the synthesis of various pharmaceuticals and high-value chemicals, specific applications of biocatalytic transformations directly involving this compound were not identified in the conducted research.

Engineered Biosynthetic Pathways for this compound Production

This compound is known to be a natural product, specifically a phytoalexin, produced by plants like carnations in response to fungal infection. researchgate.netorganic-chemistry.org This indicates the existence of a natural biosynthetic pathway within these organisms. However, research detailing the specific enzymes involved in this compound's natural biosynthesis or efforts to engineer biosynthetic pathways for its production in heterologous hosts (e.g., microorganisms like Escherichia coli or Saccharomyces cerevisiae) were not found. Engineered biosynthetic pathways are a rapidly developing field aimed at producing complex natural products more efficiently and sustainably by introducing or modifying genes in host organisms. nih.govnih.gov While successful examples exist for other natural products like alkaloids and flavonoids, specific data regarding the engineering of such pathways for this compound production are not available in the current search results.

Compound Information

Advanced Spectroscopic and Analytical Methodologies for Dianthramine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds like Dianthramine, offering detailed insights into the connectivity and spatial arrangement of atoms. researchgate.netmdpi.comsdsu.edu While specific, detailed NMR spectral data (e.g., full chemical shift tables, coupling constants) for this compound are not extensively published in readily accessible literature, its characterization routinely involves NMR to confirm its structure. msu.edu

For a compound such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to assign all proton and carbon resonances and establish through-bond connectivities.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of chemically distinct protons, their chemical environments, and their coupling relationships. Given its structure, characteristic signals for aromatic protons (typically in the δ 6.0-8.5 ppm range), hydroxyl protons (variable, often broad signals), and potentially the amine proton would be expected. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of distinct carbon atoms and their chemical shifts, which are highly sensitive to the electronic environment. This compound, with its 14 carbon atoms, would exhibit signals corresponding to carboxylic acid carbons (δ ~165-185 ppm), aromatic carbons (δ ~110-160 ppm), and carbons bearing hydroxyl or amine groups.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would identify protons that are scalar-coupled to each other (i.e., connected through two or three bonds). This is particularly useful for tracing proton spin systems within the aromatic rings of this compound, confirming adjacent proton relationships. sdsu.educreative-biostructure.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly bonded (one-bond correlations). sdsu.educreative-biostructure.comyoutube.comcolumbia.edu For this compound, this would allow for the direct assignment of aromatic CH carbons based on their corresponding proton signals. Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information on long-range proton-carbon couplings (typically over two, three, or sometimes four bonds). sdsu.educreative-biostructure.comyoutube.comcolumbia.edu This technique is crucial for establishing connectivity across quaternary carbons (e.g., carbons bearing carboxyl or hydroxyl groups, or the carbons at the points of attachment of the imino group) and for linking the two aromatic rings. For instance, HMBC correlations from aromatic protons to the carboxyl carbons or to the carbons at the ring junctions would be highly informative.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Hypothetical Data)

| Functional Group/Proton Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxyl Carbon | - | 165-185 |

| Aromatic CH | 6.0-8.5 | 110-160 |

| Aromatic C (quaternary) | - | 110-160 |

| Hydroxyl Proton (Ar-OH) | 4.0-12.0 (variable) | - |

| Amine Proton (Ar-NH-Ar) | 5.0-10.0 (variable) | - |

Solid-state NMR (SSNMR) spectroscopy is a powerful technique for characterizing the structure, dynamics, and composition of compounds in their solid forms, including crystalline and amorphous states. preprints.orgrsc.orgdurham.ac.uknih.gov If this compound exists as a solid (which it does, as a pale yellow to light yellow solid msu.edu), SSNMR could provide complementary structural information not easily obtained from solution-state NMR, such as polymorphism, molecular packing, and hydrogen bonding networks. Techniques like Magic-Angle Spinning (MAS) are critical in SSNMR to achieve high resolution by averaging anisotropic interactions. preprints.orgnih.gov

This compound, with its rotatable bonds (e.g., around the imino nitrogen and the carboxyl groups), can exist in various conformations. copernicus.org Advanced NMR experiments, such as variable-temperature NMR or Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to investigate its conformational preferences and dynamics in solution. copernicus.orgnih.govmdpi.comunibas.itauremn.org.br NOESY, a 2D technique, provides through-space correlations, indicating spatial proximity between protons, which is crucial for determining the three-dimensional structure and preferred conformations. creative-biostructure.com

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is essential for determining the molecular weight, elemental composition, and structural fragments of this compound, particularly when identified in complex mixtures. lcms.czmiamioh.edumdpi.comsdsu.edu this compound has been identified in various natural product extracts using MS-based methods. magritek.comresearchgate.netmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the exact molecular formula of this compound (C₁₄H₁₁NO₆) by providing highly accurate mass measurements. msu.eduuni-saarland.de The precise determination of the mass-to-charge ratio (m/z) of the molecular ion or its adducts (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺) allows for the calculation of the elemental composition with high confidence, differentiating it from other compounds with similar nominal masses. For this compound, the calculated exact mass is 289.05863707 Da. nih.gov

Table 2: this compound Molecular Ion and Exact Mass (HRMS)

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁NO₆ |

| Exact Mass (Da) | 289.05863707 |

| Nominal Mass (Da) | 289 |

| Expected Ion | [M-H]⁻ (m/z 288.0513) or [M+H]⁺ (m/z 290.0664) |

Tandem Mass Spectrometry (MS/MS), also known as MS², is used to induce fragmentation of the molecular ion or a selected precursor ion, providing a unique "fingerprint" of fragment ions that aids in structural elucidation. researchgate.netmiamioh.eduuni-saarland.delifesciencesite.comresearchgate.netnih.govnih.gov For this compound, MS/MS experiments would involve isolating the molecular ion (or a protonated/deprotonated adduct) and subjecting it to collision-induced dissociation (CID).

The fragmentation pattern of this compound would be indicative of its constituent functional groups:

Loss of Carboxyl Groups: Decarboxylation (loss of CO₂ or COOH radical) is a common fragmentation pathway for compounds with carboxylic acid moieties. Given two carboxylic acids in this compound, sequential losses of CO₂ (44 Da) would be expected.

Loss of Water: Hydroxyl groups can lead to the loss of water (18 Da), especially under certain ionization conditions. This compound has two hydroxyl groups.

Cleavage of Amine Linkage: The imino (–NH–) linkage connecting the two aromatic rings could undergo cleavage, leading to fragments corresponding to the individual substituted benzoic acid units.

Aromatic Ring Fragmentation: Further fragmentation of the aromatic rings would yield characteristic smaller ions, often involving losses of small neutral molecules or radicals.

While specific m/z values for this compound's fragmentation pathways are not detailed in the search results, the general principles of fragmentation for similar compounds would apply. For instance, source drugbank.com mentions molecular ions for this compound and related dianthramides identified by pyrolysis-EI-MS, indicating that characteristic molecular ions are observed. The identification of this compound in various studies often relies on its characteristic molecular ion and the presence of expected fragments, even if the full fragmentation cascade is not explicitly published. magritek.comresearchgate.netmiamioh.edu

Table 3: Potential MS/MS Fragmentation Pathways for this compound (Illustrative)

| Precursor Ion | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Event |

| [M-H]⁻ (288) | [M-H-CO₂]⁻ | 44 | Loss of one carboxyl group |

| [M-H]⁻ (288) | [M-H-H₂O]⁻ | 18 | Loss of water |

| [M-H]⁻ (288) | [M-H-2CO₂]⁻ | 88 | Loss of two carboxyl groups |

| [M-H]⁻ (288) | [M-H-H₂O-CO₂]⁻ | 62 | Sequential losses |

| [M+H]⁺ (290) | [M+H-H₂O]⁺ | 18 | Loss of water |

| [M+H]⁺ (290) | [M+H-CO₂]⁺ | 44 | Loss of one carboxyl group |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

The process typically involves several key steps: growing a high-quality single crystal, exposing it to an X-ray beam, and recording the resulting diffraction pattern wikipedia.organton-paar.com. The pattern of diffraction spots and their relative intensities provide crucial information about the crystal's packing symmetry, unit cell dimensions, and the arrangement of molecules within the crystal at an atomic level wikipedia.organton-paar.comnih.gov. From this data, unit cell parameters (e.g., dimensions a, b, c, and angles α, β, γ) and the space group can be determined anton-paar.comnih.gov.

For molecules containing chiral centers, X-ray crystallography can also be used to determine their absolute stereochemistry, often expressed using the Cahn-Ingold-Prelog (CIP) R/S descriptors qmul.ac.uklibretexts.org. This is particularly important for compounds with biological activity, where enantiomers can exhibit vastly different pharmacological profiles qmul.ac.uklibretexts.org. The determination of absolute configuration typically involves analyzing anomalous dispersion effects during X-ray diffraction, which allows for the unambiguous assignment of stereochemical centers qmul.ac.uk.

This compound Characterization via X-ray Crystallography

This compound (PubChem CID: 441562) is a hydroxybenzoic acid derivative with the molecular formula C14H11NO6 and a molecular weight of 289.24 g/mol nih.govcdutcm.edu.cn. It is also identified by synonyms such as 2-(2-carboxy-5-hydroxyanilino)-4-hydroxybenzoic acid and 2,2'-Iminobis[4-hydroxybenzoic acid] nih.govcas.org.

Furthermore, this compound is reported to have zero stereocenters cdutcm.edu.cn, indicating that it is an achiral molecule. Consequently, the concept of "absolute stereochemistry" in terms of R/S configuration, which applies to chiral centers, does not directly apply to this compound. However, X-ray crystallography would still be invaluable for determining its precise solid-state crystal packing and molecular conformation if suitable single crystals were obtained and analyzed. As of the current review of available research, detailed experimental X-ray crystallography findings for this compound have not been published.

Computational and Theoretical Chemistry Studies of Dianthramine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These methods provide a fundamental understanding of chemical bonding, energy levels, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for studying the electronic structure of molecules and their reactivity. DFT calculations can provide insights into various molecular properties, including optimized geometries, frontier molecular orbitals (HOMO and LUMO), and charge distribution. The energy difference between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a key indicator of a molecule's chemical reactivity and kinetic stability ekb.egmdpi.com. A smaller HOMO-LUMO gap often suggests higher reactivity mdpi.com.

Furthermore, DFT can be used to analyze global and local reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity/nucleophilicity indices ekb.egmdpi.comnih.gov. These descriptors help in predicting the sites within a molecule that are most likely to undergo electrophilic or nucleophilic attack mdpi.comnih.govdiva-portal.org. For Dianthramine, DFT studies would typically aim to elucidate its ground-state electronic configuration, identify potential reactive centers, and understand its chemical behavior in various reactions. However, specific research findings detailing DFT studies on the electronic structure and reactivity of this compound were not found in the current search.

Ab initio Methods for Accurate Energy Calculations

Ab initio methods, meaning "from the beginning," are a class of quantum chemical calculations that derive directly from fundamental physical principles without the need for experimental parameters. These methods are designed to provide highly accurate energy calculations for molecular systems rsc.orgnih.gov. They are particularly valuable for determining thermodynamic properties, reaction energies, and activation barriers rsc.orgchemrxiv.orgnorthwestern.edu.

For this compound, ab initio calculations could be employed to determine precise total energies, heats of formation, and conformational energies, which are crucial for understanding its stability and preferred molecular arrangements. While ab initio methods are known for their accuracy, they are computationally more demanding than DFT, especially for larger molecules nih.gov. Specific ab initio energy calculations for this compound were not identified in the search results.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR, Raman)

Computational chemistry methods are extensively used to predict spectroscopic properties, which can aid in the identification and characterization of chemical compounds and validate experimental data ripublication.comnih.govmdpi.comspectroscopyonline.comresearchgate.net.

NMR (Nuclear Magnetic Resonance) Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict 1H and 13C NMR chemical shifts nih.govmdpi.comresearchgate.net. These predicted shifts can be directly compared with experimental NMR spectra to confirm molecular structures.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Vis absorption spectra, predicting excitation energies and oscillator strengths mdpi.comnih.govmdpi.com. This helps in understanding the electronic transitions within the molecule and its absorption characteristics.

IR (Infrared) and Raman Spectroscopy: DFT calculations can determine vibrational frequencies and intensities, allowing for the prediction of IR and Raman spectra ripublication.commdpi.comresearchgate.net. These theoretical spectra can be compared with experimental vibrational spectra to assign specific functional group vibrations and confirm molecular geometry.

For this compound, computational prediction of its NMR, UV-Vis, IR, and Raman spectra would provide valuable theoretical data for its characterization. However, specific predicted or experimentally validated spectroscopic data for this compound derived from these computational methods were not found in the search results.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. By simulating the interactions between atoms, MD provides insights into the dynamic behavior of molecules, including their conformational changes, flexibility, and interactions with their environment.

Conformational Analysis and Flexibility

MD simulations are powerful tools for exploring the conformational landscape of molecules and assessing their flexibility nih.govnih.govbiorxiv.orgmdpi.comresearchgate.net. By tracking the positions and velocities of individual atoms over time, MD can reveal how a molecule's shape changes, how different parts of the molecule move relative to each other, and the stability of various conformers nih.govnih.govmdpi.com. This is particularly important for flexible molecules, where a single static structure may not fully represent their behavior.

For this compound, MD simulations could be used to:

Identify stable and transient conformational states.

Quantify the flexibility of specific bonds or regions within the molecule.

Understand how temperature and pressure influence its conformational ensemble.

Detailed research findings on the conformational analysis and flexibility of this compound using MD simulations were not available in the provided search results.

Solvent Effects and Solvation Dynamics

The behavior of a molecule is often significantly influenced by its surrounding solvent environment. Molecular Dynamics simulations are widely used to study solvent effects and solvation dynamics, providing atomic-level insights into solute-solvent interactions nih.govnih.govethz.chrsc.orgrsc.org.

MD simulations can:

Model explicit solvent molecules around the solute, allowing for the study of hydrogen bonding, van der Waals interactions, and electrostatic interactions between the solute and solvent rsc.orgrsc.org.

Calculate solvation free energies, which quantify the energetic favorability of a solute dissolving in a particular solvent nih.govrsc.org.

Investigate the dynamics of solvent molecules around the solute, such as the rate of solvent exchange in the solvation shell rsc.org.

Analyze how the solvent influences the solute's conformational preferences and reactivity nih.govethz.ch.

For this compound, MD simulations could explore its solvation behavior in different solvents, shedding light on its solubility, preferred conformations in solution, and how solvent interactions might modulate its properties. However, specific studies on the solvent effects and solvation dynamics of this compound using MD simulations were not found in the current search.

Interactions with Model Biological Membranes or Protein Surfaces (theoretical models)

Theoretical models are essential for investigating how small molecules interact with complex biological structures such as cell membranes and protein surfaces. Biological membranes are primarily composed of a lipid bilayer with embedded and associated proteins, forming a dynamic "fluid mosaic" structure. bezmialemscience.orgconductscience.comwikipedia.org Understanding interactions with these models can provide insights into a compound's permeability, cellular uptake, and potential targets.

While direct theoretical studies specifically detailing this compound's interactions with model biological membranes or protein surfaces are not extensively documented in the provided search results, general principles of such interactions are well-established in computational chemistry. For instance, theoretical models often assess factors like hydrophobicity, hydrogen bonding capacity, and charge distribution to predict how a molecule might partition into a lipid bilayer or associate with a protein surface. bezmialemscience.orgconductscience.commdpi.combiorxiv.org this compound's computed properties, such as its XLogP3 of 2.7 and topological polar surface area (TPSA) of 127.09, provide initial indicators for its potential interactions with biological environments. nih.govcdutcm.edu.cn For example, a study indicated that this compound can be passively absorbed by the gastrointestinal tract but does not access the brain, which implies certain membrane permeability characteristics. nih.gov

Molecular Docking and Molecular Recognition Studies

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand (like this compound) when bound to a macromolecular target (e.g., a protein or nucleic acid). nih.govmdpi.com This method helps to understand the precise sites where proteins and ligands attach and to forecast the protein-ligand interaction with the lowest total energy and optimal orientation. nih.gov Molecular recognition, a broader concept, encompasses all non-covalent interactions that govern the specific binding of molecules.

Binding affinity prediction is crucial in computational drug design, aiming to accurately forecast the strength of interaction between a ligand and its macromolecular target. rsc.orgchemrxiv.orgresearchgate.netbiorxiv.org Lower binding energy values typically indicate stronger binding affinity. This compound has been investigated in several molecular docking studies, particularly in the context of traditional Chinese medicine research.

Table 1: Predicted Binding Affinities of this compound with Select Macromolecular Targets

| Target Protein | Binding Energy (kcal/mol) | Context/Disease Area | Source |

| P-selectin | -100.73 | COVID-19 associated platelet activation and thromboembolism | nih.gov |

| CD40L | (Interacts) | COVID-19 associated platelet activation and thromboembolism | nih.govfigshare.com |

| AKT1 | (Binds) | Neurodegenerative diseases | biolifesas.org |

| CASP3 | (Binds) | Neurodegenerative diseases | biolifesas.org |

| MAPK8 | (Binds) | Neurodegenerative diseases | biolifesas.org |

| IL1B | (Binds) | Neurodegenerative diseases | biolifesas.org |

| JUN | (Binds) | Neurodegenerative diseases | biolifesas.org |

| PTGS2 | (Binds); -30.39 (binding score) | Neurodegenerative diseases; Myocardial Infarction | biolifesas.orgsdkx.netepa.govtandfonline.com |

In a study investigating potential therapeutic agents against COVID-19 associated platelet activation, this compound showed a binding energy of -100.73 kcal/mol with P-selectin. nih.gov It was also predicted to interact with CD40L. nih.govfigshare.com Another study focusing on neurodegenerative diseases identified this compound as an active compound capable of binding to core targets such as AKT1, CASP3, MAPK8, IL1B, JUN, and PTGS2. biolifesas.org Furthermore, this compound has been noted to inhibit PTGS2 (Prostaglandin G/H synthases) in the context of myocardial infarction. sdkx.netepa.govtandfonline.com

Elucidating binding modes involves determining the specific orientation and conformation of a ligand within a protein's binding site. This often includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, ionic interactions, and π-stacking. biorxiv.orgnih.govcns-platform.euresearchgate.netnih.gov Interaction fingerprints (IFPs) are computational representations that capture these specific interactions between a ligand and its target protein, providing a detailed profile of the binding event. biorxiv.orgnih.govcns-platform.euresearchgate.netnih.gov

For this compound, its interactions with P-selectin were predicted to occur primarily via van der Waals (vdW) contacts with amino acid residues like LYS8, ALA9, LYS112, and HIS114. nih.gov While specific hydrogen bonding patterns for this compound across all its predicted targets are not detailed in the provided snippets, the general principles of molecular docking suggest that hydrogen bonds are crucial for stable ligand-protein complexes. nih.govmdpi.comresearchgate.net The presence of multiple hydroxyl and carboxyl groups in this compound's structure (C₁₄H₁₁NO₆) suggests its propensity to form hydrogen bonds with appropriate amino acid residues in target proteins. nih.govcdutcm.edu.cn

In silico screening is a computational method used to identify potential binding partners for a given compound from large databases of proteins or other biomolecules. This process leverages computational models to predict interactions, significantly accelerating the early stages of drug discovery. scispace.comnih.gov this compound has been identified as a compound with favorable pharmacokinetic profiles and drug-likeness properties, making it a suitable candidate for in silico screening efforts. nih.govresearchgate.netscispace.com Its presence in various traditional medicine formulations further supports the rationale for exploring its broader target landscape computationally.

Network Pharmacology and Systems Biology Approaches

This compound has been included in network pharmacology studies aimed at elucidating the mechanisms of action of traditional Chinese medicine formulas. For example, in a study on the therapeutic effects of Panax ginseng in improving neurodegenerative diseases, this compound was identified as an active compound within a network that included core targets such as AKT1, CASP3, MAPK8, IL1B, JUN, and PTGS2. biolifesas.org Another network pharmacology analysis investigating the mechanisms of Huoxin pill in protecting against myocardial infarction also identified this compound as an active compound that can inhibit PTGS1 and PTGS2, which are involved in inflammatory processes. tandfonline.com These studies highlight this compound's potential to interact with multiple targets within complex biological networks, influencing various signaling pathways. biolifesas.orgtandfonline.commdpi.com

Table 2: this compound's Involvement in Computational Target Networks

| Study Context | Key Targets Associated with this compound | Network Type/Approach | Source |

| Neurodegenerative Diseases | AKT1, CASP3, MAPK8, IL1B, JUN, PTGS2 | Network Pharmacology & Molecular Docking | biolifesas.org |

| Myocardial Infarction | PTGS1, PTGS2 | Network Pharmacology | tandfonline.com |

| COVID-19 Associated Platelet Activation | P-selectin, CD40L | Molecular Docking & In silico Investigation | nih.govfigshare.com |

The computational mapping reveals that this compound is not confined to a single target but rather participates in a broader network of interactions, suggesting its potential for multi-target pharmacological effects.

Mechanistic Studies of Dianthramine in Non Human Biological Systems

Role of Dianthramine in Plant Defense Mechanisms (Phytoalexins)

This compound is identified as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack or stress. actahort.orgcapes.gov.bractahort.orgapsnet.org In carnations (Dianthus caryophyllus L.), this compound is part of a larger group of phenolic amides known as dianthramides, which are crucial for the plant's defense against fungal pathogens. actahort.orgactahort.orgapsnet.org

The accumulation of dianthramide-type phytoalexins, including this compound, is a physiological response observed in carnations following fungal infection. actahort.orgapsnet.org Specifically, in carnations susceptible to Fusarium oxysporum f.sp. dianthi, the production of these phenolic amides is correlated with resistance expression. actahort.orgapsnet.org The level of accumulation of dianthramides is influenced by both the specific carnation cultivar and the invading pathogen. actahort.org This induced resistance can even be manipulated in a cultivar through pretreatments with substances like salicylic (B10762653) acid. actahort.org The increased accumulation of phytoalexins has been observed in stems of bacterized and inoculated plants compared to non-bacterized, fungus-infected plants, suggesting that signals from beneficial bacteria at the root system can induce defense responses in the stem. apsnet.org

Dianthramide phytoalexins, including this compound, are recognized for their fungitoxic properties, which contribute to the plant's ability to retard the growth of invading pathogens. actahort.orgapsnet.org Phytoalexins generally act as multisite toxicants, interfering with various aspects of fungal cells and their growth. capes.gov.br While specific detailed mechanisms for this compound, such as direct membrane disruption or precise enzyme inhibition, are not extensively documented in the available literature, enzyme inhibition is a well-established mechanism for plant defense metabolites against pathogens. libretexts.orgmdpi.comwikipedia.org The fungitoxic effect has been reported for various hydroxy- and methoxy-substituted dianthramide analogues, suggesting a broad fungitoxic activity within this class of compounds. apsnet.org The localization of fungi within the plant's xylem is thought to depend on a combination of factors, including the accumulation of these fungitoxic amides, alongside physical barriers like gum occlusion of colonized vessels and lignification of surrounding cells. actahort.org

Biochemical Pathways Involving this compound Metabolism in Plants/Microorganisms

Detailed biochemical pathways specifically outlining the enzymatic transformation, intermediates, and products of this compound metabolism in non-human biological systems (plants or microorganisms) are not extensively described in the current scientific literature. While this compound has been identified as an active compound in network pharmacology studies, particularly in the context of traditional herbal medicines like Panax ginseng, these studies primarily focus on its presence and potential interactions within complex biological systems rather than its specific metabolic fate. huejmp.vnnih.govmdpi.comnih.gov

Specific enzymes responsible for the synthesis or degradation of this compound within plants or by microorganisms have not been explicitly detailed in the search results. General plant secondary metabolism involves complex enzymatic pathways, such as the phenylpropanoid pathway for phenolic compounds like flavonoids, which utilize enzymes like isomerases, reductases, hydroxylases, and dioxygenases for structural modifications. wikipedia.orgnih.gov However, direct evidence linking this compound to specific enzymatic transformations within these broader pathways remains to be elucidated.

The precise intermediates and end-products resulting from the biochemical conversion of this compound in plants or microorganisms are not comprehensively documented. While there are mentions of "degradation of this compound" in some contexts, the specific chemical structures of the resulting metabolites are not provided. capes.gov.br

The direct role of specific microbiota in the metabolism of this compound in plants is not extensively detailed in the available research. However, it is broadly recognized that microbial communities, including those in the rhizosphere and endophytes, play a significant role in regulating plant secondary metabolism. alltech.comnih.govnih.govuni-hannover.deplos.org Microbes can influence the synthesis and accumulation of plant secondary metabolites by regulating hormone levels, nutrient absorption, precursor substance supply, and enzyme and gene expression. nih.gov While Panax ginseng components, including this compound, are discussed in the context of microbial conversion in some studies, the specific metabolic pathways of this compound by these microorganisms are not elaborated. huejmp.vn

Fundamental Molecular Interactions in in vitro or Model Systems

Mechanistic studies of this compound have begun to shed light on its fundamental molecular interactions, particularly within in vitro and computational model systems. These investigations aim to elucidate how this compound may exert its biological effects at a molecular level, focusing on direct protein binding and its influence on cellular signaling pathways.

Direct Binding Studies with Isolated Proteins or Enzymes (non-human origin)

While direct binding studies with isolated proteins or enzymes specifically of non-human origin for this compound are limited in the reviewed literature, computational modeling approaches have provided insights into its potential molecular interactions. Molecular docking studies, which serve as in silico model systems, have indicated that this compound can engage in direct binding with specific proteins.

One notable study explored this compound's potential as a therapeutic agent by investigating its interactions with proteins involved in platelet activation, specifically CD40L and P-selectin nih.gov. Through molecular docking, this compound was predicted to interact with CD40L at its functional binding site. Detailed analysis suggested that this compound interacts with the amino acid residue TYR145 of CD40L via a hydrogen bond, exhibiting a free energy of -3.50 kcal/mol. Additionally, van der Waals (vdW) contacts were observed with LYS143 and GLY144, with free energies of -0.02 kcal/mol and -6.42 kcal/mol, respectively nih.gov. These computational findings suggest a specific mode of interaction, highlighting this compound's capacity for direct molecular binding within a model system.

This compound's presence as a component in complex herbal formulations, such as Dajianzhong Decoction and Liu-Wei-Bu-Qi capsule, has also led to its inclusion in network pharmacology and molecular docking analyses aimed at identifying potential targets researchgate.netmdpi.com. These studies, while examining the collective effects of multiple compounds, indicate that ingredients including this compound are associated with protein, signaling receptor, and molecular binding activities researchgate.net.

Table 1: Molecular Docking Interactions of this compound with CD40L

| Interaction Type | Residue | Free Energy (kcal/mol) |

| Hydrogen Bond | TYR145 | -3.50 |

| vdW Contact | LYS143 | -0.02 |

| vdW Contact | GLY144 | -6.42 |

Impact on Cellular Signaling Pathways (e.g., inflammatory pathways in isolated cells or non-human models)

Investigations into the impact of this compound on cellular signaling pathways often stem from network pharmacology studies of traditional medicine formulations in which it is a constituent. These studies, while frequently contextualized within human disease models, reveal the compound's potential influence on fundamental cellular processes.

For instance, in the context of Dajianzhong Decoction (which contains this compound), network pharmacology and enrichment analyses have indicated that its mechanism of action in counteracting certain conditions involves key cellular signaling pathways. These pathways include PI3K-AKT, TNF, MAPK, and IL-17 signaling pathways researchgate.net. While the specific role of this compound within these complex multi-component systems requires further isolation and study in non-human or isolated cellular models, its presence in formulations that modulate these pathways suggests its potential contribution to their regulation. Similarly, active ingredients, including this compound, within the Liu-Wei-Bu-Qi capsule, have been broadly implicated in regulating multiple signaling pathways in the treatment of lung cancer mdpi.com. These findings underscore this compound's association with the modulation of critical cellular communication networks.

Antioxidant Activity and Mechanistic Basis

Despite its presence in traditional medicine formulations and its structural classification as a hydroxybenzoic acid, specific research detailing the direct antioxidant activity of this compound and its precise mechanistic basis in non-human biological systems was not identified in the current review of scientific literature.

General mechanisms of antioxidant activity commonly observed in other compounds include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) nih.govmdpi.comresearchgate.net. These mechanisms involve the donation of a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress nih.govmdpi.comresearchgate.netbioline.org.br. In vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (ferric reducing antioxidant power) are widely used to evaluate the antioxidant potential of compounds and extracts frontiersin.orgresearchgate.netmdpi.comnih.gov. However, specific data linking this compound directly to these assays or elucidating its unique mechanistic contributions to antioxidant defense were not found.

Information on the Degradation and Environmental Fate of this compound is Not Currently Available in Published Scientific Literature

Following a comprehensive search of scientific databases and literature, it has been determined that there is a lack of specific research data on the degradation and environmental fate of the chemical compound this compound. Consequently, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided.

Searches for dedicated studies on the abiotic and biotic degradation pathways of this compound did not yield the specific research findings required to populate the requested sections and subsections. While this compound is identified as an anthranilic acid derivative and a phytoalexin found in certain plants chemistry-chemists.commdpi.comnih.gov, the public scientific domain lacks detailed information regarding its:

Photodegradation Mechanisms and Products: No studies were found that investigate the breakdown of this compound under the influence of light, nor are its resulting chemical products identified.

Chemical Hydrolysis and Oxidation Pathways: There is no specific literature detailing how this compound reacts with water or oxidative agents in the environment.

Influence of Environmental Factors: Data on how factors such as pH, temperature, and light exposure affect the rate of this compound degradation are not available.

Microbial Degradation: While the microbial transformation of the parent compound, anthranilic acid, has been studied researchgate.net, there are no specific reports on the microbial degradation of this compound in environmental matrices like soil or water.

Identification of Microbial Metabolites: As no biodegradation studies have been published, there is no information on the metabolites that may be formed by microorganisms breaking down this compound.

Although general degradation pathways for related compounds like anthranilic acid derivatives and other alkaloids are known ijpsjournal.cominchem.orgcore.ac.ukresearchgate.netdntb.gov.ua, applying this information to this compound without specific experimental validation would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings. Therefore, the creation of data tables and a thorough, informative article as requested is not feasible at this time.

Degradation and Environmental Fate of Dianthramine

Biodegradation Pathways

Enzymatic Systems Involved in Biodegradation

Specific enzymatic systems responsible for the biodegradation of dianthramine have not been extensively documented in peer-reviewed literature. However, based on the degradation of structurally similar aromatic compounds and phytoalexins, it can be hypothesized that microorganisms possessing certain classes of enzymes would be capable of its breakdown. soton.ac.uk

In general, the microbial degradation of complex organic molecules involves enzymes such as oxidoreductases (e.g., monooxygenases, dioxygenases, laccases, peroxidases) and hydrolases (e.g., esterases, amidases). researchgate.net For a compound like this compound, which contains aromatic rings and an amino group, initial enzymatic attacks would likely involve hydroxylation of the aromatic ring by monooxygenases or dioxygenases, or cleavage of other functional groups. researchgate.net Lignin-degrading fungi, which produce powerful non-specific oxidative enzymes, are known to break down a wide variety of aromatic pollutants and could potentially degrade this compound. soton.ac.uk

It is important to note that without specific studies on this compound, the involvement of these enzymatic systems remains speculative. Research is needed to isolate and characterize microorganisms and their enzymes that can effectively metabolize this compound.

Environmental Persistence and Transformation Products

The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term impact. researchgate.net For this compound, specific data on its stability in various environmental compartments and the identity of its transformation products are not available. The following sections outline the types of studies required to fill these knowledge gaps.

Stability of this compound in Different Environmental Compartments (e.g., soil, water)

The stability of a chemical like this compound in the environment is influenced by a combination of biotic and abiotic factors. epdf.pub In soil and water, its persistence would be determined by its susceptibility to microbial degradation, chemical hydrolysis, and photodegradation. researchgate.net

Factors influencing stability include:

Soil Properties: Organic matter content, pH, texture, and microbial activity can significantly affect persistence. Compounds often bind to soil particles, which can reduce their bioavailability for degradation or transport. researchgate.net

Water Conditions: pH, temperature, presence of dissolved organic matter, and sunlight penetration influence chemical stability in aquatic systems. epdf.pub

Chemical Properties: The inherent structure of this compound, including its aromatic rings and functional groups, will dictate its reactivity and susceptibility to various degradation processes.

To determine its environmental stability, laboratory studies measuring the half-life (DT50) of this compound in representative soil and water samples under controlled conditions are essential. researchgate.net Such studies would provide the fundamental data needed to predict its behavior upon release into the environment.

Table 1: Hypothetical Research Parameters for this compound Stability Studies

| Environmental Compartment | Key Parameters to Investigate | Measurement Endpoint |

| Soil | pH, Organic Carbon Content, Temperature, Moisture, Microbial Activity | DT50 / DT90 (days) |

| Water (Aquatic) | pH, Temperature, Sunlight Exposure (Photodegradation) | DT50 / DT90 (hours/days) |

| Sediment-Water Systems | Aerobic vs. Anaerobic Conditions, Organic Carbon Content | DT50 / DT90 (days) |

This table is illustrative of the research needed and does not represent existing data.

Identification of Transformation Products via Advanced Analytical Techniques

When a parent compound like this compound degrades, it forms a series of intermediate compounds known as transformation products. semanticscholar.org These products can sometimes be more persistent or toxic than the original chemical. mdpi.com Identifying these products is a crucial step in a comprehensive environmental risk assessment.

Advanced analytical techniques are required to detect and identify unknown transformation products in complex environmental matrices. These methods typically involve a separation technique coupled with a highly sensitive detector.

Key Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its various transformation products in a liquid sample.

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS): When coupled with HPLC (LC-MS), it allows for the determination of the precise mass of the transformation products, which is essential for elucidating their elemental composition and proposing chemical structures. biolifesas.org Techniques like tandem mass spectrometry (MS/MS) provide fragmentation patterns that further aid in structural identification.

Research in this area would involve incubating this compound in soil or water and periodically analyzing samples to track the formation and decline of transformation products over time.

Isotope Fractionation Studies for Degradation Assessment

Compound Specific Isotope Analysis (CSIA) is a powerful tool for tracking the degradation of contaminants in the environment. koreascience.kr This technique relies on the principle that during a chemical or biological reaction, molecules containing lighter isotopes (e.g., ¹²C) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C). This results in a change, or "fractionation," in the isotopic ratio of the remaining, undegraded compound.

By measuring the isotopic composition of this compound at a contaminated site over time, it is possible to:

Confirm Biodegradation: A significant shift in the isotopic ratio provides strong evidence that the compound is being degraded and not just diluted or sorbed.

Elucidate Degradation Pathways: Different degradation mechanisms can result in different degrees of isotope fractionation, sometimes allowing researchers to distinguish between biotic and abiotic processes or different enzymatic pathways.

Currently, there are no published isotope fractionation studies for this compound. Such research would provide invaluable insight into its environmental fate and the processes controlling its attenuation.

Future Research Directions and Unanswered Questions

Development of Novel Synthetic Routes for Complex Dianthramine Analogues

The synthesis of complex molecules is a cornerstone of chemical research, enabling the exploration of structure-activity relationships and the development of new functional compounds. sioc.ac.cn For this compound, the development of novel synthetic routes is crucial for accessing a wider range of analogues with potentially enhanced or entirely new properties.

Future research in this area will likely focus on:

Catalytic Methods: Employing modern transition-metal catalysis to forge key bonds within the this compound scaffold with high efficiency and selectivity. nih.gov

Bio-inspired Strategies: Drawing inspiration from natural biosynthetic pathways to devise innovative and efficient synthetic transformations for constructing the core structure of this compound analogues. sioc.ac.cn

Fluorinated Analogues: The synthesis of deoxyfluorinated analogues of this compound could provide valuable tools for studying its metabolic fate and interactions with biological systems due to their increased metabolic stability. univie.ac.at

The ability to create a diverse library of this compound analogues is essential for systematically probing their biological activities and understanding the structural features that govern their function. nih.govwgtn.ac.nz

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that complement experimental studies. numberanalytics.com For this compound, advanced computational modeling can provide a deeper understanding of its intrinsic properties and interactions with biological targets.

Key areas for future computational research include:

Quantum Mechanical Simulations: Utilizing methods like density functional theory (DFT) to accurately predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. cicenergigune.com

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound in different environments, such as in solution or bound to a protein, to understand its conformational flexibility and intermolecular interactions. srce.hr

Multi-scale Modeling: Integrating different computational methods to study complex phenomena across multiple scales, from the atomic level to the macroscopic level. numberanalytics.com This can be particularly useful for understanding how the molecular properties of this compound translate to its bulk behavior. sciencesconf.org

Machine Learning and AI: Developing machine learning models to predict the properties and activities of new this compound analogues, thereby accelerating the discovery of compounds with desired characteristics. numberanalytics.com

These computational approaches will be instrumental in guiding the design of new experiments and in interpreting complex experimental data. frontiersin.org

Integration of Multi-Omics Data for Comprehensive Biosynthetic Pathway Elucidation

Understanding how this compound is produced in nature is a fundamental question that can be addressed through the integration of multiple "omics" datasets. This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to paint a complete picture of the biosynthetic machinery. nih.govwikipedia.org

Future research directions in this area involve:

Transcriptomics and Metabolomics: Correlating gene expression profiles with the accumulation of this compound and related metabolites in different tissues or under various conditions to identify candidate genes involved in its biosynthesis. nih.govfrontiersin.orgmdpi.com

Genomic Analysis: Identifying biosynthetic gene clusters that may be responsible for producing this compound. researchgate.net

Proteomics: Identifying the enzymes (proteins) that directly catalyze the steps in the this compound biosynthetic pathway. frontiersin.org

Integrative Analysis: Combining data from all omics levels to construct and validate a comprehensive model of the this compound biosynthetic pathway. nih.govmdpi.com

Elucidating the biosynthetic pathway will not only provide fundamental knowledge but could also open up avenues for the biotechnological production of this compound and its analogues. mdpi.com

Exploration of this compound's Roles in Chemically Defined Biological Systems

Chemical biology utilizes small molecules to probe and manipulate biological systems, providing insights into complex cellular processes. pressbooks.pubuct.ac.za this compound, as a bioactive compound, can serve as a valuable tool in this field. It has been identified as one of the active compounds in Huoxin pill, where it is thought to inhibit enzymes involved in inflammatory processes. tandfonline.com

Future research should focus on:

Target Identification: Identifying the specific molecular targets of this compound within cells to understand its mechanism of action.

Probe Development: Synthesizing modified versions of this compound that can be used as chemical probes to study its localization and interactions within living cells. This could involve techniques like bio-orthogonal chemistry. pressbooks.pub

Systems-Level Analysis: Investigating the effects of this compound on global cellular processes, such as gene expression and metabolic networks, to uncover its broader biological roles. wikipedia.org

Reaction-Diffusion Systems: Exploring the potential for this compound to participate in the formation of spatial patterns in biological systems, a phenomenon first described by Alan Turing. ox.ac.uk

By studying this compound in well-defined biological contexts, researchers can gain a more precise understanding of its functions and potential therapeutic applications.

Design of Targeted Analytical Methodologies for Trace-Level Detection

The ability to detect and quantify small amounts of a compound in complex mixtures is crucial for many areas of research, from environmental monitoring to biomedical diagnostics. intertek.com The development of sensitive and selective analytical methods for this compound is therefore a high priority.

Future advancements in this area may include:

Mass Spectrometry (MS): Developing advanced MS-based methods, such as liquid chromatography-mass spectrometry (LC-MS), for the highly sensitive and specific detection of this compound and its metabolites. nist.gov Techniques like inductively coupled plasma mass spectrometry (ICP-MS) and time-of-flight mass spectrometry (TOF-MS) offer high sensitivity for trace analysis. nist.govfastercapital.com

Spectroscopy: Exploring various spectroscopic techniques for the detection of this compound. intertek.com